molecular formula C10H16N2O B12226642 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclobutanamine

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclobutanamine

Cat. No.: B12226642
M. Wt: 180.25 g/mol
InChI Key: QMNDTBIODCDDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclobutanamine is a chemical compound that features a cyclobutanamine moiety linked to a 3,5-dimethyl-1,2-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclobutanamine typically involves the reaction of cyclobutanamine with a suitable oxazole derivative. One common method involves the alkylation of cyclobutanamine with 3,5-dimethyl-1,2-oxazole-4-carboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the oxazole ring or the cyclobutanamine moiety.

    Substitution: Substituted oxazole derivatives.

Scientific Research Applications

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclobutanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclobutanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione
  • N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-pentylaniline
  • {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-piperidinyl}[3-(methylamino)-1-piperidinyl]methanone hydrochloride

Uniqueness

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclobutanamine is unique due to the presence of both a cyclobutanamine moiety and a 3,5-dimethyl-1,2-oxazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclobutanamine

InChI

InChI=1S/C10H16N2O/c1-7-10(8(2)13-12-7)6-11-9-4-3-5-9/h9,11H,3-6H2,1-2H3

InChI Key

QMNDTBIODCDDQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CNC2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.